

what are the properties of Triallylphosphine

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Compound of Interest		
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Triallylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylphosphine is an organophosphorus compound with the chemical formula C₉H₁₅P. Characterized by a central phosphorus atom bonded to three allyl groups, it serves as a versatile ligand in organometallic chemistry and as a reagent in organic synthesis. Its reactivity is largely defined by the nucleophilic nature of the phosphorus atom and the presence of the reactive allyl moieties. This technical guide provides a comprehensive overview of the known properties of **triallylphosphine**, including its physicochemical characteristics, synthesis, and reactivity. Due to its air-sensitive nature, handling and storage require an inert atmosphere. While its application as a ligand in catalysis, such as in the Negishi cross-coupling reaction, is noted, detailed mechanistic studies and a full spectroscopic characterization are not widely available in the current literature.

Core Properties of Triallylphosphine

This section summarizes the key physical and chemical properties of **triallylphosphine**.

Physicochemical Data

The following table outlines the primary physical and chemical data for **triallylphosphine**.



Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₅ P	[1]
Molecular Weight	154.19 g/mol	[1]
CAS Number	16523-89-0	[1]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	70 °C at 10 mmHg 182.6 °C at 760 mmHg	[1]
Density	0.861 g/mL	[1]
Flash Point	95 °C	[1]
Air Sensitivity	Air sensitive	[1]
Storage Temperature	2-8°C	[1]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry) for **triallylphosphine** is not readily available in the surveyed literature. Characterization of similar phosphine compounds is well-documented and can provide a reference for expected spectral regions. For instance, tertiary phosphines typically exhibit characteristic chemical shifts in ³¹P NMR spectroscopy.[2]

Synthesis and Purification Synthesis of Triallylphosphine via Grignard Reaction

A common method for the synthesis of trialkyl and triaryl phosphines is the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard reagent.[3][4] **Triallylphosphine** can be synthesized by reacting phosphorus trichloride (PCl₃) with allylmagnesium bromide.

Reaction Scheme:

 $PCl_3 + 3 CH_2 = CHCH_2MgBr \rightarrow P(CH_2CH = CH_2)_3 + 3 MgBrCl$



Experimental Protocol (General):

Note: A detailed, validated experimental protocol for the synthesis of **triallylphosphine** is not available in the reviewed literature. The following is a generalized procedure based on the synthesis of other tertiary phosphines via the Grignard approach.[3][4]

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a
 mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere
 (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or
 tetrahydrofuran (THF). Allyl bromide is added dropwise to initiate the formation of
 allylmagnesium bromide. The reaction is typically initiated with a small amount of allyl
 bromide, and once the reaction begins, the remaining solution is added at a rate that
 maintains a gentle reflux.[5]
- Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an
 ice bath. A solution of phosphorus trichloride in the same anhydrous solvent is added
 dropwise to the stirred Grignard reagent. The reaction is exothermic and the addition rate
 should be controlled to maintain the reaction temperature.
- Work-up: After the addition is complete, the reaction mixture is typically stirred for a period to
 ensure complete reaction. The reaction is then quenched by the slow addition of a saturated
 aqueous solution of ammonium chloride.
- Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Purification: The solvent is removed under reduced pressure. Due to its air-sensitive nature, purification of triallylphosphine is best performed by vacuum distillation under an inert atmosphere.[6]

Purification

Purification of **triallylphosphine** is typically achieved by vacuum distillation.[6] Given its sensitivity to air, all purification steps should be conducted under an inert atmosphere to prevent the formation of **triallylphosphine** oxide.



Reactivity and Applications Oxidation

Like other tertiary phosphines, **triallylphosphine** is susceptible to oxidation, particularly by atmospheric oxygen, to form the corresponding **triallylphosphine** oxide.[7] This reactivity necessitates handling and storage under an inert atmosphere.

Oxidation Reaction:

 $2 P(CH_2CH=CH_2)_3 + O_2 \rightarrow 2 O=P(CH_2CH=CH_2)_3$

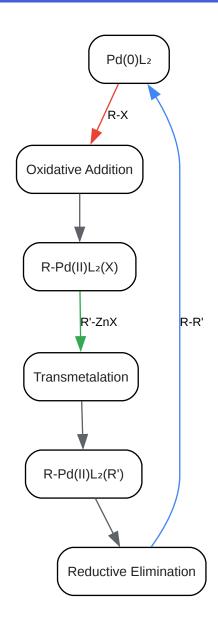
A detailed experimental protocol for the oxidation of **triallylphosphine** to **triallylphosphine** oxide is described in the literature.[8]

Role in Catalysis

Triallylphosphine can act as a ligand in transition metal-catalyzed reactions. It has been mentioned as a ligand in palladium-catalyzed Negishi cross-coupling reactions.[1] The phosphine ligand plays a crucial role in the catalytic cycle by coordinating to the metal center, thereby influencing its electronic properties and steric environment. This, in turn, affects the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[9]

The following diagram illustrates a generalized catalytic cycle for the Negishi cross-coupling reaction, where 'L' represents a phosphine ligand such as **triallylphosphine**.





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Generalized catalytic cycle for the Negishi cross-coupling reaction.

In this cycle, the palladium(0) complex undergoes oxidative addition with an organic halide (R-X). The subsequent transmetalation with an organozinc reagent (R'-ZnX) and reductive elimination yield the coupled product (R-R') and regenerate the palladium(0) catalyst.

Polymerization

The allyl groups in **triallylphosphine** have the potential to participate in polymerization reactions. However, specific details or experimental protocols for the polymerization of **triallylphosphine** or its use as a monomer or cross-linking agent were not found in the



surveyed literature. Related compounds, such as trivinylphosphine oxide, have been investigated for their polymerization reactivity.[10]

Safety and Handling

Triallylphosphine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11]

Hazard Identification

Refer to the Safety Data Sheet (SDS) for a comprehensive list of hazards.[11]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[11]
- Skin Protection: Wear impervious and flame-resistant clothing.[11]
- Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[11]

First Aid Measures

- Inhalation: Move the victim to fresh air.[11]
- Skin Contact: Immediately remove all contaminated clothing and wash the affected area.[11]
- Eye Contact: Rinse with pure water for at least 15 minutes.[11]
- Ingestion: Rinse mouth with water.[11]

In all cases of exposure, seek immediate medical attention.

Accidental Release Measures

In case of a spill, prevent further leakage if it is safe to do so. Collect the spilled material for disposal and avoid dust formation.[11]

Conclusion



Triallylphosphine is an air-sensitive organophosphorus compound with established utility as a ligand in catalysis. While its fundamental physicochemical properties are known, a comprehensive experimental characterization, including detailed spectroscopic data and specific, validated synthesis protocols, remains to be fully documented in publicly available literature. Further research into its coordination chemistry, reactivity in polymerization, and detailed mechanistic roles in catalytic cycles would provide a more complete understanding of this versatile molecule and could expand its applications in organic synthesis and materials science.

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